(2-Ethyl-1-methylcyclopentyl)methanamine
Description
Properties
Molecular Formula |
C9H19N |
|---|---|
Molecular Weight |
141.25 g/mol |
IUPAC Name |
(2-ethyl-1-methylcyclopentyl)methanamine |
InChI |
InChI=1S/C9H19N/c1-3-8-5-4-6-9(8,2)7-10/h8H,3-7,10H2,1-2H3 |
InChI Key |
KUJUJGHUVHBNEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC1(C)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-1-methylcyclopentyl)methanamine can be achieved through several methods. One common approach involves the alkylation of cyclopentylamine with ethyl and methyl halides under basic conditions. The reaction typically proceeds via an S_N2 mechanism, where the nucleophilic amine attacks the electrophilic carbon of the halide, resulting in the substitution of the halide with the amine group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Ethyl-1-methylcyclopentyl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) with a palladium catalyst (Pd/C) are often used.
Substitution: Alkyl halides or sulfonates are typical electrophiles used in substitution reactions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, (2-Ethyl-1-methylcyclopentyl)methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a ligand in the study of enzyme-substrate interactions. Its amine group can form hydrogen bonds with active sites of enzymes, providing insights into enzyme mechanisms and potential drug design.
Medicine
In medicinal chemistry, this compound can serve as a precursor for the synthesis of pharmaceutical agents. Its structural features may impart specific pharmacological properties, making it a valuable intermediate in drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including agrochemicals and polymers. Its reactivity and stability make it suitable for various applications in chemical manufacturing.
Mechanism of Action
The mechanism of action of (2-Ethyl-1-methylcyclopentyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, modulating the activity of the target molecule. This interaction can lead to changes in the biochemical pathways, influencing the overall biological effect of the compound.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
| Compound | Ring System | Substituents | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| (2-Ethyl-1-methylcyclopentyl)methanamine | Cyclopentane | 2-Ethyl, 1-methyl | N/A | N/A |
| [1-(2-Methoxyethyl)cyclopentyl]methanamine | Cyclopentane | 1-(2-Methoxyethyl) | 157.26 | 1343821-06-6 |
| (2,2-Dimethyl-1-phenylcyclopropyl)methanamine | Cyclopropane | 2,2-Dimethyl, 1-phenyl | N/A | 884091-19-4 |
| N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine | Benzimidazole + Benzene | 4-Chlorophenyl, benzimidazolyl | N/A | N/A |
Physicochemical Properties
- Solubility : Methanamine derivatives exhibit varying solubility in polar solvents. For example, methylamine shows high solubility in N,N-dimethylformamide (DMF) and pyridine , which may extend to cyclopentyl analogs depending on substituent polarity.
- Storage : [1-(2-Methoxyethyl)cyclopentyl]methanamine is stored at room temperature, indicating stability under ambient conditions, likely shared by the target compound due to structural similarity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (2-Ethyl-1-methylcyclopentyl)methanamine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves cyclopentane ring functionalization followed by amine group introduction. For example, alkylation of cyclopentyl precursors with ethyl and methyl groups under controlled temperature (40–60°C) and pressure, using catalysts like palladium or nickel, can yield the core structure . Solvent choice (e.g., THF or DMF) and stoichiometric ratios of reagents (e.g., 1.2:1 alkyl halide to amine) are critical for minimizing by-products. Post-synthesis purification via column chromatography or recrystallization ensures >95% purity .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions on the cyclopentyl ring. For instance, distinct chemical shifts for the ethyl group (δ 1.2–1.5 ppm) and methyl group (δ 0.9–1.1 ppm) in ¹H NMR validate the structure . Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular weight confirmation (e.g., m/z 168.3 [M+H]⁺). High-performance liquid chromatography (HPLC) with UV detection at 254 nm assesses purity .
Q. What preliminary biological assays are recommended to screen the compound for pharmacological activity?
- Methodological Answer : Initial screening should include in vitro assays against target receptors (e.g., GPCRs or neurotransmitter transporters) using radioligand binding studies. For example, competitive binding assays with ³H-labeled ligands (IC₅₀ values <10 µM suggest high affinity) . Cytotoxicity assays (e.g., MTT test on HEK-293 cells) evaluate safety margins (EC₅₀ >100 µM indicates low toxicity) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?
- Methodological Answer : Systematic substitution of the ethyl or methyl groups with halogens (e.g., fluorine) or bulkier substituents (e.g., isopropyl) can modulate lipophilicity and receptor binding. For example, replacing the ethyl group with a trifluoromethyl group increased metabolic stability in hepatic microsomal assays (t₁/₂ improved from 2.1 to 6.8 hours) . Computational docking (e.g., AutoDock Vina) predicts binding poses to prioritize synthetic targets .
Q. What advanced analytical techniques resolve contradictions in pharmacokinetic (PK) data between in vitro and in vivo studies?
- Methodological Answer : Discrepancies in bioavailability may arise from poor intestinal absorption or first-pass metabolism. Use LC-MS/MS for plasma concentration profiling in rodent models to identify metabolites. For instance, hydroxylation at the cyclopentyl ring (detected at m/z 184.3 [M+H]⁺) may explain reduced in vivo efficacy . Compartmental modeling (e.g., NONMEM) quantifies clearance rates and volume of distribution .
Q. How can researchers validate the compound’s mechanism of action when interacting with multiple biological targets?
- Methodological Answer : CRISPR-based gene knockout models (e.g., receptor-deficient HEK cells) isolate target-specific effects. For example, 80% reduction in cAMP production in β₂-adrenergic receptor KO cells confirms target engagement . Parallel artificial membrane permeability assays (PAMPA) distinguish passive diffusion from active transport (e.g., Papp <1×10⁻⁶ cm/s suggests carrier-mediated uptake) .
Q. What strategies mitigate solubility limitations during formulation for in vivo studies?
- Methodological Answer : Co-solvent systems (e.g., 10% PEG-400 in saline) enhance aqueous solubility (>5 mg/mL required for IP/IV dosing) . Salt formation (e.g., hydrochloride salt) improves crystallinity and dissolution rates (pH-dependent solubility profiles validated via shake-flask method) . Nanoemulsion formulations using Tween-80 and soybean oil increase bioavailability by 3-fold in rat models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
